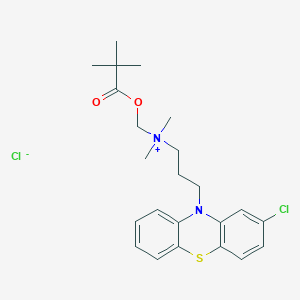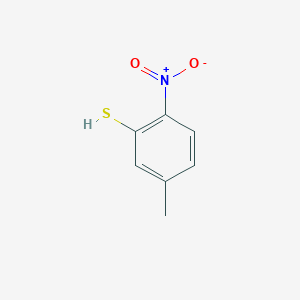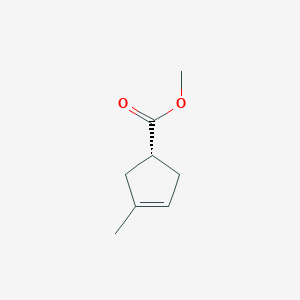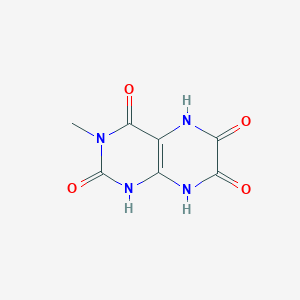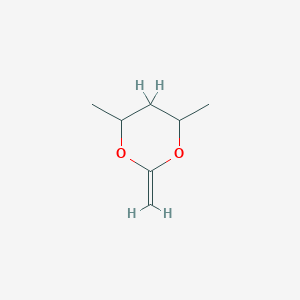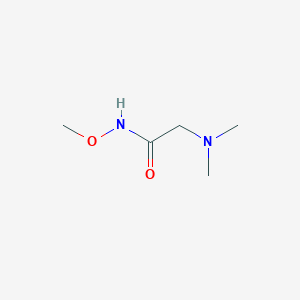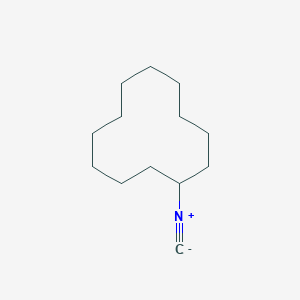
Isocyanocyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanocyclododecane, also known as ICD, is a cyclic aliphatic isocyanate that has gained significant attention in the scientific community due to its unique properties and potential applications. ICD is a versatile compound that can be used in various fields, including materials science, catalysis, and biomedical research.
Aplicaciones Científicas De Investigación
Isocyanocyclododecane has various scientific research applications, including its use as a crosslinking agent in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in the preparation of functionalized materials. In the biomedical field, this compound has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with drugs and its biocompatibility.
Mecanismo De Acción
Isocyanocyclododecane reacts with various nucleophiles, including amines, alcohols, and thiols, to form stable adducts. The reaction between this compound and nucleophiles is fast and irreversible, and the resulting adducts are stable under a wide range of conditions. The mechanism of action of this compound is based on its ability to form stable adducts with biomolecules, which can modulate their activity and function.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. In vitro studies have shown that this compound does not cause significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have shown that this compound does not cause significant acute toxicity or histopathological changes in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isocyanocyclododecane has several advantages as a reagent in lab experiments, including its high reactivity, ability to form stable adducts, and biocompatibility. However, it also has some limitations, including its sensitivity to moisture and its potential to form unwanted side products.
Direcciones Futuras
There are several future directions for research on Isocyanocyclododecane, including its use as a drug delivery agent, its potential as a crosslinking agent in the synthesis of biomaterials, and its use as a catalyst in organic reactions. Additionally, further studies are needed to investigate the long-term effects of this compound exposure on human health and the environment.
Conclusion
This compound is a versatile compound that has potential applications in various fields, including materials science, catalysis, and biomedical research. Its ability to form stable adducts with biomolecules makes it a promising candidate for drug delivery and other biomedical applications. Further research is needed to fully understand the potential of this compound and to explore its future directions.
Métodos De Síntesis
Isocyanocyclododecane can be synthesized through a two-step process involving the reaction of cyclododecanone with phosgene followed by the reaction of the resulting intermediate with ammonia. The resulting product is a white solid with a melting point of 70-73°C and a boiling point of 290-300°C.
Propiedades
Número CAS |
121282-62-0 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
isocyanocyclododecane |
InChI |
InChI=1S/C13H23N/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2 |
Clave InChI |
YONLKDOTMXIUIN-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
SMILES canónico |
[C-]#[N+]C1CCCCCCCCCCC1 |
Sinónimos |
Cyclododecane, isocyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





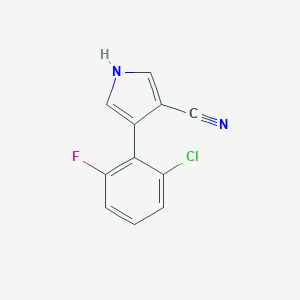

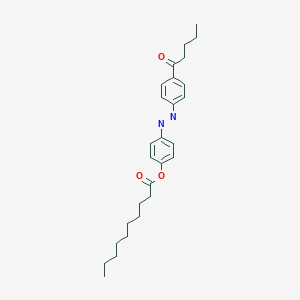

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
